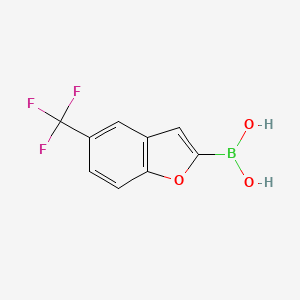

(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid

Descripción

Propiedades

IUPAC Name |

[5-(trifluoromethyl)-1-benzofuran-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BF3O3/c11-9(12,13)6-1-2-7-5(3-6)4-8(16-7)10(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNJDJWOEYUSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Literature Review & Technical Guide: Synthesis of 2-Borono-5-(trifluoromethyl)benzofuran

Executive Summary

The target molecule, 2-borono-5-(trifluoromethyl)benzofuran (and its corresponding pinacol ester), represents a high-value pharmacophore in medicinal chemistry. The 5-trifluoromethyl group confers metabolic stability and lipophilicity, while the benzofuran core is a privileged scaffold in HCV NS5B inhibitors, anti-fibrotic agents, and kinase inhibitors.

Synthesizing this moiety presents a specific dichotomy:

-

The Electronic Challenge: The electron-withdrawing

group at C5 reduces the electron density of the furan ring, stabilizing the C2-anion during lithiation but simultaneously increasing susceptibility to nucleophilic attack (ring-opening) by strong bases. -

The Stability Challenge: Benzofuran-2-ylboronic acids are prone to protodeboronation under hydrolytic conditions.

This guide evaluates three distinct synthetic pathways, prioritizing operational reliability and product integrity.

Retrosynthetic Analysis & Strategy

The installation of the boron handle is the critical step. We identify three primary disconnections:

-

Path A (Direct Metalation): Deprotonation of the acidic C2-H followed by electrophilic quench.

-

Path B (C-H Activation): Iridium-catalyzed borylation driven by steric and electronic directing effects.

-

Path C (Cross-Coupling): Palladium-catalyzed borylation of a pre-functionalized 2-halobenzofuran.

Figure 1: Strategic disconnections for the target boronic acid.

Route A: Direct C-H Lithiation (The Scale-Up Standard)

This is the most atom-economical route but requires strict cryogenic control. The C2 proton of benzofuran is significantly more acidic (

Mechanism & Causality

The

-

Risk: Using

-BuLi can lead to nucleophilic attack on the ring or the -

Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA . These bulky, non-nucleophilic bases deprotonate exclusively at C2 without risking addition to the ring.

Detailed Protocol

Reagents: 5-(trifluoromethyl)benzofuran (1.0 eq), Triisopropyl borate (1.2 eq), LDA (1.1 eq), THF (anhydrous).

-

Setup: Flame-dry a 3-neck flask under Argon. Charge with anhydrous THF and cool to -78°C .

-

Base Preparation: Generate LDA in situ (diisopropylamine +

-BuLi) or add commercial LDA solution dropwise. Stir for 15 min. -

Substrate Addition: Dissolve 5-(trifluoromethyl)benzofuran in THF and add dropwise via cannula. The solution may turn yellow/orange (formation of the heteroaryl lithium species).

-

Metalation: Stir at -78°C for 45–60 minutes. Do not warm.

-

Quench: Add Triisopropyl borate (

) rapidly. The bulky isopropyl groups prevent multiple additions (formation of boronate 'ate' complexes). -

Hydrolysis: Allow to warm to 0°C. Quench with 2M HCl. Stir vigorously for 30 mins to hydrolyze the ester to the acid.

Critical QC Point: Monitor by TLC. If the boronic acid streaks, convert a small aliquot to the pinacol ester for GC/MS analysis.

Route B: Iridium-Catalyzed C-H Borylation (The Screening Route)

For small-scale synthesis or late-stage functionalization, this route avoids moisture sensitivity and cryogenic conditions.

Mechanism & Regioselectivity

Iridium catalysts (e.g.,

-

Benzofuran Preference: The C2 position is electronically activated (alpha to oxygen) and sterically accessible.

-

5-CF3 Influence: The substituent at C5 blocks the C4 and C6 positions sterically. The C2 position remains the most reactive site, typically yielding >95:5 regioselectivity.

Detailed Protocol

Reagents: Substrate (1.0 eq),

-

Glovebox/Schlenk: In a vial, mix the Ir-precursor and dtbpy ligand in hexane (2 mL). The solution should turn dark brown (active catalytic species).

-

Reaction: Add

and 5-(trifluoromethyl)benzofuran. -

Conditions: Seal and heat to 60°C for 4–12 hours.

-

Workup: Cool to RT. Pass through a short pad of silica/Celite to remove the catalyst. Concentrate.

-

Result: This yields the pinacol ester directly, which is often preferred for stability over the free acid.

Figure 2: Simplified catalytic cycle for Ir-mediated C-H borylation.

Route C: Miyaura Borylation (The Robust Route)

If 2-bromo-5-(trifluoromethyl)benzofuran is available (or synthesized via Rap-Stoermer condensation), this is the most robust method for GMP environments.

Protocol

Reagents: Aryl bromide (1.0 eq),

-

Degassing: Sparge 1,4-dioxane with Argon for 30 mins. Oxygen inhibits the Pd(0) cycle.

-

Assembly: Combine all solids in a reaction vessel. Add solvent.[1][2][3][4]

-

Heating: Heat to 90°C for 2–4 hours.

-

Troubleshooting: If dehalogenation (reduction of Br to H) is observed, switch solvent to DMSO or reduce temperature to 80°C.

Comparative Data Analysis

| Feature | Route A: Lithiation | Route B: Ir-Catalysis | Route C: Pd-Coupling |

| Precursor | 5-CF3-benzofuran | 5-CF3-benzofuran | 2-Br-5-CF3-benzofuran |

| Reagents | LDA/LiTMP, Borate | Pd, | |

| Temp | -78°C (Strict) | 25°C - 60°C | 80°C - 100°C |

| Yield (Est.) | 75 - 85% | 80 - 95% | 85 - 95% |

| Scalability | High (Low Cost) | Low (High Cost) | Medium (Pd Cost) |

| Major Risk | Ring opening, Moisture | Catalyst cost, residual metal | Protodeboronation, Pd removal |

Handling & Stability (The "Application Scientist" Insight)

Protodeboronation: Benzofuran-2-ylboronic acids are notoriously unstable. The C2-B bond is prone to hydrolysis, reverting to the parent benzofuran, especially under basic aqueous conditions (Suzuki coupling conditions).

Recommendation: Do not isolate the free boronic acid if possible.

-

Pinacol Protection: Convert immediately to the pinacol ester (stable solid).

-

MIDA Boronate: For long-term storage, convert to the MIDA boronate, which is indefinitely stable to air and chromatography.

References

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995).[5] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.[5] Link

-

Boller, T. M., et al. (2005). Iridium-Catalyzed Silane-Directed C-H Borylation of Arenes and Heteroarenes. Journal of the American Chemical Society, 127(30), 10508–10509. Link

-

Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Utility. Journal of the American Chemical Society, 136(11), 4287–4299. Link

-

Vidal, C., et al. (2023).[6] Iridium-Catalyzed ortho-Selective Borylation of Aromatic Amides Enabled by 5-Trifluoromethylated Bipyridine Ligands. Angewandte Chemie International Edition, 62(18).[6] Link

-

Beaulieu, P. L., et al. (2004). Inhibitors of the HCV NS5B polymerase: synthesis and biological evaluation of benzofuran-based derivatives. Bioorganic & Medicinal Chemistry Letters, 14(1), 119-124. (Context for 5-CF3-benzofuran utility). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 4. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. Iridium-Catalyzed ortho-Selective Borylation of Aromatic Amides Enabled by 5-Trifluoromethylated Bipyridine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (5-(Trifluoromethyl)benzofuran-2-yl)boronic Acid in Medicinal Chemistry

Executive Summary

Compound Identity: (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid CAS: 763120-58-7 (Analogous derivatives often cited) Role: Privileged synthetic building block and pharmacophore installer.

This guide analyzes the utility of (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid not merely as a reagent, but as a strategic tool in Structure-Activity Relationship (SAR) optimization. In modern drug discovery, this molecule serves a dual purpose: it installs a lipophilic, metabolically stable 5-trifluoromethylbenzofuran scaffold, and it acts as a challenging substrate requiring specialized cross-coupling protocols due to the inherent instability of 2-heteroaryl boronic acids.

This whitepaper addresses the synthetic handling of this reagent (overcoming protodeboronation) and its medicinal application in viral polymerase inhibitors and antimicrobial agents.

Part 1: Structural & Electronic Rationale

The selection of the 5-trifluoromethylbenzofuran moiety is rarely accidental. It is a calculated bioisosteric replacement, typically for indole or naphthalene systems.

The Fluorine Effect ( )

The trifluoromethyl group at the C5 position confers three critical properties to the final drug candidate:

-

Metabolic Blockade: The C5 position of benzofuran is electronically susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. The

group blocks this site, significantly extending half-life ( -

Lipophilicity Modulation: The

group increases -

Electronic Withdrawal: As a strong electron-withdrawing group (EWG),

lowers the electron density of the benzofuran ring. While this improves metabolic stability, it paradoxically destabilizes the boronic acid reagent, accelerating protodeboronation (see Section 2).

Benzofuran as a Bioisostere

Unlike indole, benzofuran lacks the hydrogen bond donor (NH). This makes it an ideal scaffold when:

-

H-Bond Donor Deletion is Required: To improve permeability or reduce efflux.

-

-

Part 2: Synthetic Challenges & Solutions (The "Protodeboronation Trap")

The Core Problem: 2-Heteroaryl boronic acids are notoriously unstable. The heteroatom (Oxygen) lone pair facilitates ipso-protonation, leading to protodeboronation —where the boronic acid is replaced by a hydrogen atom, yielding the non-functionalized 5-(trifluoromethyl)benzofuran as a major byproduct.

Mechanism of Failure vs. Success

The competition between the desired Transmetallation (Suzuki pathway) and the undesired Protodeboronation is pH and temperature-dependent.

Figure 1: The kinetic competition in Suzuki coupling of 2-heteroaryl boronic acids. Success depends on accelerating Path A while suppressing Path B.

Optimized Protocol: Anhydrous Suzuki-Miyaura Coupling

To mitigate protodeboronation, water must be minimized or strictly controlled. The following protocol uses a specialized catalyst system (Pd-RuPhos or XPhos) which facilitates rapid oxidative addition and transmetallation, outcompeting the decomposition pathway.

Reagents:

-

Substrate: (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid (1.0 equiv)

-

Electrophile: Aryl Bromide/Chloride (1.0 equiv)

-

Catalyst: XPhos Pd G2 or Pd(dppf)Cl2 (2-5 mol%)

-

Base:

(3.0 equiv) - Superior to carbonates for unstable boronic acids. -

Solvent: THF:Water (10:1) or Anhydrous Dioxane.

Step-by-Step Methodology:

-

Degassing: Charge a microwave vial with the aryl halide, boronic acid, and base. Seal and purge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.

-

Solvent Addition: Add degassed solvent. If using strictly anhydrous conditions (Dioxane), add the base as a finely ground solid.

-

Catalyst Charge: Add the Pd catalyst last under a positive stream of Argon.

-

Reaction: Heat to 60°C (thermal) or 80°C (microwave) for 1-4 hours. Note: prolonged heating increases protodeboronation.

-

Monitoring: Monitor via LCMS. Look for the mass of the byproduct (MW ~186 Da for 5-CF3-benzofuran) to assess decomposition rates.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5]

Case Study: HCV NS5B Polymerase Inhibitors

The most prominent application of the 5-trifluoromethylbenzofuran scaffold is in the development of Non-Nucleoside Inhibitors (NNIs) for Hepatitis C Virus (HCV).

-

Target: NS5B RNA-dependent RNA polymerase.[1]

-

Binding Site: "Palm" or "Thumb" allosteric sites.

-

Role of Scaffold: The benzofuran core mimics the planar aromatic systems of native nucleotides but binds to a hydrophobic allosteric pocket. The 5-

group penetrates a deep hydrophobic cleft, anchoring the inhibitor and inducing a conformational change that locks the enzyme in an inactive state. -

Key Example: Compounds similar to MK-8876 utilize substituted benzofurans.[2][3][4] The 5-position substitution is critical for potency; replacing

with smaller groups (e.g.,

Antimicrobial & Antifungal Agents

Benzofuran derivatives have shown efficacy against Candida albicans and Aspergillus niger.

-

Mechanism: Disruption of fungal cell membranes or inhibition of specific synthases (e.g., Leucyl-tRNA synthetase).[5][6][7]

-

SAR Insight: The 2-position (where the boron was) is typically coupled to a hydrazone or another aromatic ring to extend the pharmacophore, while the 5-position (CF3) prevents metabolic deactivation by fungal enzymes.

Part 4: Lead Optimization Workflow

When a hit is identified, this boronic acid allows for rapid "Scaffold Hopping" or "Substituent Scanning."

Figure 2: Strategic implementation of the reagent in a Lead Optimization campaign.

Part 5: Safety & Stability Data

| Parameter | Specification | Notes |

| Physical State | White to off-white solid | Hygroscopic.[3] Store under Nitrogen. |

| Storage | 2-8°C (Desiccated) | Critical: Degrades to boroxine trimer or deboronates if exposed to moisture/heat. |

| Protodeboronation | High Risk | Occurs rapidly in basic aqueous media at T > 80°C. |

| Toxicity | Irritant | Standard PPE required. Avoid inhalation (boron compounds can be bioactive). |

References

-

Protodeboronation Mechanisms: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. [Link]

-

HCV NS5B Inhibitors (Benzofuran Scaffold): Gentles, R. G., et al. (2014). "Discovery of BMS-929075, a Potent and Efficacious Inhibitor of HCV NS5B Polymerase." ACS Medicinal Chemistry Letters. [Link]

-

Suzuki Coupling of Unstable Boronic Acids: Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]

-

Benzofuran Pharmacological Review: Nevagi, R. J., et al. (2015). "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review." Journal of Pharmacy & Bioallied Sciences. [Link]

Sources

- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Thermodynamic Properties of Trifluoromethyl-Substituted Benzofuran Boronic Acids

Executive Summary

Trifluoromethyl-substituted benzofuran boronic acids represent a high-value but thermodynamically complex class of building blocks in medicinal chemistry. While the benzofuran scaffold offers desirable lipophilicity and bioisosteric potential for indole-based targets, the introduction of a trifluoromethyl (-CF

This guide provides a deep dive into the physicochemical behavior of these compounds. Key takeaways include:

-

Acidity: The electron-withdrawing -CF

group enhances Lewis acidity, typically lowering pK -

Instability: These compounds exhibit accelerated protodeboronation under basic conditions, particularly when the boron is at the C2 position, driven by the stabilization of the anionic intermediate.

-

Phase Behavior: A dynamic equilibrium exists between the monomeric acid and the trimeric boroxine anhydride, heavily influencing solubility profiles and shelf-stability.

Electronic Structure & Acid-Base Equilibria (pK )

The Fluorine Effect on Lewis Acidity

Boronic acids act primarily as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate anion, rather than donating a proton.[1] The equilibrium is defined as:

For phenylboronic acid, the pK

Thermodynamic Consequence:

-

Lower pK

: Expect pK -

Binding Affinity: The increased Lewis acidity facilitates stronger reversible covalent bonding with diol-containing biomolecules (e.g., carbohydrates, serine proteases) at physiological pH (7.4), as a higher fraction of the compound exists in the reactive tetrahedral state.

Structural Isomerism

The position of the -CF

-

Para/Meta to Boron (e.g., C5-CF

, C2-B): Strong inductive acidification.[1] -

Ortho to Boron (e.g., C3-CF

, C2-B): Steric hindrance may oppose the formation of the tetrahedral geometry, potentially dampening the acidity increase despite the inductive effect.

Protodeboronation: The Critical Instability

The most significant thermodynamic liability for trifluoromethyl-substituted benzofuran boronic acids is protodeboronation —the cleavage of the C-B bond and replacement with hydrogen.

Mechanism of Failure

Unlike oxidation, which is electrophilic, protodeboronation in these systems is typically base-catalyzed .[1] The mechanism proceeds through the boronate anion. The electron-poor nature of the CF

Key Insight: While the -CF

Visualization: Base-Catalyzed Protodeboronation

The following diagram illustrates the pathway leading to decomposition.

Caption: Base-catalyzed protodeboronation pathway. The CF3 group lowers the energy of the Boronate intermediate, increasing the population of the species susceptible to cleavage.

Solubility and The Boroxine Cycle

Lipophilicity (LogP)

The benzofuran scaffold is inherently lipophilic.[1] The addition of a trifluoromethyl group significantly increases the partition coefficient (LogP).[3]

-

Benzofuran-2-boronic acid LogP: ~1.8

-

CF

-substituted analog LogP: ~2.5 – 3.2[1]

The Boroxine Equilibrium

In solid state and non-aqueous solvents, boronic acids dehydrate to form cyclic trimers called boroxines .[4][5][6] This is a thermodynamically reversible process driven by entropy (release of 3 water molecules).[1]

Implications for Research:

-

Melting Point anomalies: Samples often exhibit wide or inconsistent melting ranges because the material is a mixture of monomer and trimer.

-

Solubility: Boroxines are generally more soluble in non-polar organic solvents (DCM, Toluene) than the monomeric acid.[1] In water, the boroxine must hydrolyze back to the monomer to dissolve.

Caption: The dynamic phase behavior of boronic acids. CF3-substitution shifts the equilibrium toward the boroxine in dry conditions due to increased hydrophobicity.

Experimental Protocols

Protocol A: pK Determination via Spectrophotometric Titration

Standard potentiometric titration is often inaccurate due to low aqueous solubility.[1] UV-Vis titration is preferred.

-

Preparation: Dissolve the CF

-benzofuran boronic acid (50 µM) in a mixed solvent system (e.g., Water:Methanol 1:1) to ensure solubility. -

Buffer Setup: Prepare a series of buffers ranging from pH 4.0 to 10.0.

-

Measurement: Record UV absorbance at

(typically 250–300 nm for benzofurans). The ionization of the boronic acid causes a bathochromic shift. -

Analysis: Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation to extract pK

.-

Note: Correct the value for the dielectric constant of the cosolvent using the Yasuda-Shedlovsky extrapolation if absolute aqueous pK

is required.

-

Protocol B: Kinetic Stability Assay (Protodeboronation)

Essential for validating Suzuki coupling viability.[1]

-

Standard: Use an internal standard (e.g., 1,3,5-trimethoxybenzene) that is stable to base.[1]

-

Conditions: Dissolve compound (10 mM) in THF:Water (9:1). Add K

CO -

Sampling: Incubate at 60°C. Aliquot samples at t=0, 1h, 4h, 12h.

-

Quench: Immediately quench aliquots with dilute HCl to stop the reaction and convert all species to the neutral form.

-

Quantification: Analyze via HPLC-UV or

F-NMR.-

Signal: Monitor the disappearance of the C-CF

signal of the boronic acid and the appearance of the C-CF

-

Summary Data Table

| Property | Parent Benzofuran-2-B(OH) | CF | Impact of CF |

| pK | ~8.5 - 9.0 | 7.2 - 8.0 | Increases Acidity (Stabilizes anion) |

| LogP | 1.8 | 2.5 - 3.2 | Increases Lipophilicity |

| Stability (pH 10) | Moderate | Low | Destabilizes (Accelerates C-B cleavage) |

| Stability (Oxidation) | Low | High | Stabilizes (Reduces electron density) |

| Preferred State | Monomer/Partial Trimer | Boroxine (Trimer) | Favors Dehydration in solid state |

References

-

Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][7] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][4][6][8] Wiley-VCH.[1] Link[1]

-

Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic Boronic Acids.[1][9][10]Journal of the American Chemical Society, 138(29), 9145–9157.[1] Link[1]

-

Adamczyk-Woźniak, A., et al. (2020).[1] Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.[1][11]Molecules, 25(4), 846.[1] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling.Chemical Society Reviews, 43, 412-443.[1] Link

-

Tokunaga, Y., et al. (2002).[1] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[6][12]Bulletin of the Chemical Society of Japan, 75(4), 883-889. Link[1]

Sources

- 1. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Fluorination and Boronic Group Synergy on the Acidity and Structural Behavior of <i>o</i>-Phenylenediboron… [ouci.dntb.gov.ua]

- 8. Research Portal [ecscholar.eckerd.edu]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

Application Note: Chan-Lam Coupling of (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid

Executive Summary & Critical Challenges

This guide details the protocol for the oxidative cross-coupling (Chan-Lam) of (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid with nucleophiles (primary/secondary amines).

While Chan-Lam coupling is generally favored for its mild conditions, this specific substrate presents a "perfect storm" of synthetic challenges that causes standard protocols (e.g., Cu(OAc)₂, MeOH, open air) to fail.

The Challenge: The "Stability-Reactivity" Paradox

-

Protodeboronation (The Primary Failure Mode): Boronic acids at the 2-position of benzofuran are notoriously unstable. The C2-B bond is prone to hydrolytic cleavage, yielding the protodeboronated byproduct (5-(trifluoromethyl)benzofuran) rather than the coupled product. This is accelerated by moisture and the very bases required for the reaction.

-

Electronic Deactivation: The 5-trifluoromethyl group (

) is strongly electron-withdrawing. While this increases the Lewis acidity of the boron, it renders the carbon-copper transmetallation step kinetically sluggish compared to electron-rich aryls. -

Catalyst Poisoning: The benzofuran oxygen and the resulting product can competitively bind to the Copper catalyst, arresting the cycle.

The Solution: This protocol utilizes a Ligand-Stabilized, Anhydrous System designed to accelerate transmetallation while suppressing protodeboronation.

Mechanistic Insight & Pathway Visualization

Understanding the cycle is vital for troubleshooting. For this substrate, the critical competition is between Step B (Transmetallation) and the off-cycle Protodeboronation .

Figure 1: Catalytic cycle highlighting the critical branching point where slow transmetallation of electron-deficient boronic acids leads to protodeboronation if moisture is present.

Optimized Experimental Protocol

Reagents & Materials Table

| Component | Specification | Role |

| Substrate | (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid | Electrophile (Excess required) |

| Nucleophile | Amine (Aniline/Alkyl amine) | Coupling Partner |

| Catalyst | Cu(OAc)₂ (Anhydrous) | Copper source |

| Ligand | 2,2'-Bipyridine (bipy) | CRITICAL: Stabilizes Cu, accelerates transmetallation |

| Base | Na₂CO₃ (Anhydrous) or Pyridine | Base (Inorganic preferred for this substrate) |

| Solvent | 1,2-Dichloroethane (DCE) | High-boiling, non-protic solvent |

| Additive | Molecular Sieves (4Å), Activated | CRITICAL: Scavenges water to prevent protodeboronation |

| Oxidant | Compressed Dry Air or O₂ Balloon | Terminal Oxidant |

Step-by-Step Methodology

Pre-requisite: Activate Molecular Sieves (4Å) by heating at 200°C under vacuum for 4 hours prior to use.

-

Catalyst Pre-Complexation (The "Activation" Step):

-

In a dry vial, weigh Cu(OAc)₂ (0.2 equiv) and 2,2'-Bipyridine (0.2 equiv).

-

Add dry DCE (concentration 0.1 M relative to amine).

-

Stir at room temperature (RT) for 15 minutes until a deep blue/green homogeneous solution forms. Note: Pre-forming the ligated catalyst prevents copper aggregation.

-

-

Reaction Assembly:

-

To the catalyst solution, add the Amine (1.0 equiv).

-

Add activated Molecular Sieves (approx. 100 mg/mmol).

-

Add (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid (2.0 equiv). Note: We use 2.0 equivalents because some sacrificial protodeboronation is inevitable.

-

Add Na₂CO₃ (2.0 equiv).

-

-

Oxygenation:

-

Purge the headspace with a gentle stream of dry

or dry air for 1-2 minutes. -

Seal the vessel under an

balloon (or dry air balloon). Do not leave open to the atmosphere if humidity is >40%, as ambient moisture will kill the boronic acid.

-

-

Reaction:

-

Heat the mixture to 70°C .

-

Why Heat? Standard Chan-Lam is RT, but electron-deficient benzofurans react too slowly at RT. 70°C pushes the transmetallation to outcompete decomposition.

-

Stir vigorously (1000 rpm) for 16–24 hours.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc.

-

Filter through a pad of Celite to remove sieves and copper salts.

-

Wash filtrate with water (x1) and brine (x1).

-

Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

-

Troubleshooting & Optimization Matrix

If yields are low (<40%), use this logic tree to diagnose the failure.

| Observation (TLC/LCMS) | Diagnosis | Corrective Action |

| Major Product: 5-(Trifluoromethyl)benzofuran | Protodeboronation dominates. | 1. Ensure Sieves are fresh.2. Switch base to anhydrous TEA.3. Add boronic acid in 3 portions (0h, 2h, 4h) to keep instanstaneous conc. low. |

| Starting Material (Amine) remains | Catalyst death or slow kinetics. | 1. Increase Temp to 80°C.2. Switch ligand to 1,10-Phenanthroline (more rigid).3. Ensure |

| Homocoupling of Boronic Acid | Oxidative dimerization. | 1. Reduce |

| Reaction turns black/precipitates early | Catalyst aggregation ("Copper Mirror"). | Ligand load is insufficient. Increase Bipyridine to 0.3 equiv. |

Safety & Handling

-

Copper Toxicity: All copper waste must be segregated.

-

Boronic Acid: Store (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid at 4°C. If it turns from white to off-white/yellow, purify via recrystallization before use, as degraded boronic acid inhibits the catalyst.

-

DCE: 1,2-Dichloroethane is a potential carcinogen. Handle in a fume hood.

References

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids: An expedient synthesis of thyroxine. Tetrahedron Letters, 39(19), 2937–2940. Link

-

Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941–2944.[1] Link

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[1][2] Synthesis, 2011(06), 829-856. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link ( Key reference for stability issues of 2-heteroaryl boronic acids )

-

Vantourout, J. C., et al. (2016). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. Link

Sources

Base selection for coupling electron-deficient benzofuran boronic acids

Application Note: Base Selection Strategies for Coupling Electron-Deficient Benzofuran Boronic Acids

Part 1: Executive Summary & Mechanistic Insight

The Challenge: The Protodeboronation Trap Electron-deficient benzofuran boronic acids (particularly 2-benzofuranyl) represent a "perfect storm" of instability in Suzuki-Miyaura Cross-Coupling (SMC). The heteroatom adjacent to the boron center, combined with electron-withdrawing groups (EWGs), destabilizes the C-B bond. Under standard basic conditions, the rate of protodeboronation (hydrolysis of the C-B bond to C-H) often exceeds the rate of transmetallation , leading to low yields and difficult purification.

The Solution: Kinetic Control via Base Selection Success requires a paradigm shift from "thermodynamic forcing" (strong bases, heat) to "kinetic selectivity." The goal is to generate just enough active boronate "ate" complex to feed the catalytic cycle without accumulating a surplus that succumbs to hydrolysis.

Mechanism: The Competition

The following diagram illustrates the critical bifurcation point. The base is not merely a proton acceptor; it is the activator.[1] However, the activated "ate" complex is the species prone to decomposition.

Figure 1: The Kinetic Bifurcation. Success depends on maximizing

Part 2: Base Selection Matrix

The choice of base dictates the concentration of the active "ate" complex and the water activity in the system.

Table 1: Base Performance Profile for Unstable Benzofurans

| Base Class | Specific Base | pKa (conj. acid) | Water Management | Suitability | Mechanistic Note |

| Anhydrous Carbonates | ~10.3 | Hygroscopic; use dry. | High | The "Gold Standard" for unstable substrates. Cs+ effect aids solubility in organics. | |

| Phosphates | ~12.3 | Finely ground powder. | High | Excellent buffering capacity. Low solubility in organics prevents "over-activation." | |

| Fluorides | 3.2 (HF) | Strictly anhydrous. | Medium/High | Forms highly reactive fluoroborates. Essential for systems where any -OH is detrimental. | |

| Aqueous Carbonates | 10.3 | High water activity. | Low | AVOID. Rapid protodeboronation of 2-benzofuranyl species. | |

| Hydroxides/Alkoxides | >15 | N/A | Critical Failure | Too strong. Instantly decomposes electron-deficient benzofurans. |

Part 3: Optimized Protocols

Protocol A: The "Anhydrous Phosphate" Method (Recommended Start)

Best for: Moderately unstable benzofuran boronic acids (e.g., 5-cyano-2-benzofuranboronic acid).

Concept: Uses low solubility of

Materials:

-

Substrate: Aryl Halide (1.0 equiv)[1]

-

Boronic Acid: Benzofuran-2-boronic acid derivative (1.5 equiv)

-

Catalyst:

(1 mol%) + XPhos (2-4 mol%) OR XPhos-Pd-G3 (2 mol%) -

Base:

(tribasic, anhydrous, finely ground) (3.0 equiv) -

Solvent: THF or 1,4-Dioxane (Anhydrous, sparged)

Step-by-Step:

-

Preparation: Flame-dry a reaction vial and cool under Argon.

-

Solids Charge: Add Aryl Halide, Boronic Acid, Base, and Pre-catalyst to the vial.

-

Degassing: Cap the vial. Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen accelerates boronic acid oxidation.

-

Solvent Addition: Inject anhydrous THF (0.2 M concentration relative to halide).

-

Activation: Add 1-2 drops of degassed water (approx. 10-20 µL per mmol).

-

Why? Totally anhydrous phosphate is often too insoluble. Trace water initiates the surface reaction without dissolving the bulk base.

-

-

Reaction: Heat to 60°C. Monitor via LCMS every 30 mins.

-

Endpoint: Stop immediately upon consumption of halide. Extended heating promotes deboronation of the remaining excess boronic acid, complicating purification.

-

Protocol B: The "Non-Basic" Fluoride Activation

Best for: Highly unstable substrates (e.g., nitro-substituted benzofurans) or base-sensitive electrophiles.

Concept:[2][3][4][5] Fluoride (

Materials:

-

Catalyst:

(5 mol%) or -

Base/Activator:

(2.5 equiv) or -

Solvent: Toluene or DME (Dimethoxyethane)

Step-by-Step:

-

Drying: Dry

in a vacuum oven at 120°C for 24h prior to use (Critical). -

Assembly: Combine Halide, Boronic Acid (1.3 equiv), Pd catalyst, and

in a glovebox or under strict Schlenk conditions. -

Solvent: Add Toluene (degassed).

-

Temperature: Heat to 80-90°C.

-

Workup Note: Fluoride salts can form emulsions. Quench with water, but use aggressive agitation during extraction.

Part 4: Troubleshooting & Decision Logic

Use this decision tree to select the correct protocol based on your specific substrate's electronic properties.

Figure 2: Protocol Selection Decision Tree. "EWG" = Electron Withdrawing Group.

Critical Parameter: The "Fast Catalyst" Rule

For these substrates, the catalyst must be fast.[6] Old generation catalysts (e.g.,

-

Recommended: XPhos , SPhos , or

based systems. -

Reasoning: Bulky, electron-rich phosphines accelerate Oxidative Addition and Transmetallation , effectively "outrunning" the background hydrolysis reaction.

References

-

Mechanistic Grounding: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Protodeboronation Kinetics: Cox, P. A., et al. (2010). Base-catalyzed protodeboronation of arylboronic acids and esters.[4][7][8] Journal of the American Chemical Society, 132(38), 13100-13102. Link

-

Anhydrous Conditions: Billingsley, K., & Buchwald, S. L. (2008). An improved system for the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with heteroaryl boronic acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link

-

Fluoride Activation: Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions. The Journal of Organic Chemistry, 59(20), 6095-6097. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Technical Support Center: Suzuki Coupling of 2-Heterocyclic Boronic Acids

Status: Active Specialist: Senior Application Scientist Topic: Overcoming Yield Suppression in 2-Pyridyl/2-Heterocyclic Couplings

Welcome to the Technical Support Center

You are likely here because your standard Suzuki-Miyaura protocol (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/Water) failed for a 2-substituted heterocyclic boronic acid (2-pyridyl, 2-thiazolyl, 2-imidazolyl).

The Diagnosis: This is not a failure of your technique; it is a fundamental chemical instability. 2-Heterocyclic boronic acids are uniquely prone to protodeboronation (hydrolysis of the C-B bond) and catalyst poisoning . The rate of decomposition often exceeds the rate of the cross-coupling reaction.

This guide provides three validated workflows to reverse this failure:

-

Reagent Engineering: Switching to MIDA Boronates (The "Slow-Release" Method).

-

Catalyst Engineering: Utilizing Buchwald Precatalysts (The "Speed" Method).

-

Transmetallation Engineering: Copper(I) Facilitation (The "Bridge" Method).

Module 1: The Root Cause Analysis

Before attempting a fix, you must understand the failure mode. Unlike phenylboronic acids, 2-heterocyclic boronic acids possess a basic nitrogen atom adjacent to the boron center.

The Protodeboronation Trap

In neutral or aqueous media, 2-pyridyl boronic acid forms a zwitterionic species.[1] This species is highly unstable and undergoes rapid C-B bond cleavage, replacing the boron with a proton.

Figure 1: The competition between productive transmetallation and destructive protodeboronation.[2] In standard conditions, the red path (decomposition) dominates.

Module 2: The "Slow-Release" Solution (MIDA Boronates)

Recommendation Level: High (Best for scalability and reliability).

The most robust solution is to replace the unstable boronic acid with an N-methyliminodiacetic acid (MIDA) boronate . The MIDA ligand rehybridizes the boron from sp² to sp³, shutting down the protodeboronation pathway.

The Mechanism

MIDA boronates are chemically inert under anhydrous conditions. Under mild aqueous basic conditions, the MIDA ligand slowly hydrolyzes, releasing the active boronic acid at a rate that matches the catalytic cycle. This keeps the concentration of the unstable free acid low ("slow release"), preventing accumulation and subsequent decomposition [1].[3]

Standard Protocol: MIDA Coupling

| Component | Reagent | Equivalents | Notes |

| Electrophile | Aryl Chloride/Bromide | 1.0 equiv | |

| Nucleophile | 2-Pyridyl MIDA Boronate | 1.2 - 1.5 equiv | Stable solid; no special handling. |

| Catalyst | Pd(OAc)₂ + XPhos | 0.02 - 0.05 equiv | 1:2 Pd:Ligand ratio. |

| Promoter | Cu(OAc)₂ | 0.5 equiv | Critical for 2-pyridyls (See Module 4). |

| Base | K₃PO₄ | 5.0 - 7.0 equiv | Anhydrous, finely ground. |

| Solvent | DMF or DMA/Water | 0.1 M | Typically 4:1 to 10:1 ratio. |

Step-by-Step:

-

Charge a vial with the MIDA boronate, Aryl Halide, Pd(OAc)₂, XPhos, Cu(OAc)₂, and K₃PO₄.

-

Seal and purge with Argon/Nitrogen (3 cycles).[4]

-

Add degassed DMF and Water (typically 4:1 v/v).

-

Heat to 100 °C for 16–24 hours.

-

Validation: The reaction mixture should turn from blue/green (Cu) to black/brown upon completion. If it remains bright blue, the Pd cycle has stalled.

Module 3: The "Speed" Solution (Buchwald Precatalysts)

Recommendation Level: Medium (Use if MIDA reagents are unavailable).

If you must use the free boronic acid (or pinacol ester), you need a catalyst system that is faster than the decomposition rate. Standard Pd(PPh₃)₄ is too slow. You require Buchwald Precatalysts (Gen 2/3/4) with bulky, electron-rich phosphines [2].

Why XPhos/SPhos?

Ligands like XPhos and SPhos are exceptionally electron-rich, facilitating rapid oxidative addition. More importantly, their bulk creates a pocket that accelerates transmetallation , allowing the Pd to "grab" the boronic acid before it decomposes.

Protocol: High-Turnover Coupling

| Parameter | Condition |

| Catalyst | XPhos Pd G2 (or G3/G4) |

| Loading | 1.0 - 2.0 mol% |

| Base | K₃PO₄ (0.5 M aqueous) |

| Solvent | THF or 1,4-Dioxane |

| Temperature | 40 °C - 60 °C (Keep it mild!) |

Critical Technique: Do NOT add the boronic acid all at once.

-

Dissolve the boronic acid in the organic solvent.

-

Add the catalyst, base, and aryl halide to the reaction vessel.[4]

-

Slow Addition: Syringe pump the boronic acid solution into the reaction mixture over 1–2 hours. This mimics the "slow release" of MIDA boronates manually.

Module 4: The "Bridge" Solution (Copper Facilitation)

Recommendation Level: Additive (Combine with Module 2 or 3).

For 2-pyridyl systems, direct transmetallation from Boron to Palladium is kinetically difficult due to the coordination of the pyridyl nitrogen to the Pd center (poisoning). Copper(I) salts can act as a "shuttle" [3].

The Copper Effect

Copper(I) undergoes transmetallation with the boronate to form a transient 2-Pyridyl-Cu species. This organocopper species transmetallates to Palladium much faster than the organoboron species does.

Figure 2: The Copper Shuttle Mechanism. Copper bridges the gap, bypassing the slow B-to-Pd step.

Recommended Additive:

-

CuCl or Cu(OAc)₂ (0.1 - 0.5 equiv).

-

Note: If using Cu(I), ensure rigorous deoxygenation to prevent Glaser coupling (homocoupling) of the reactants.

Troubleshooting & FAQs

Q1: My reaction turns black immediately, and I get no yield. What happened? A: "Pd Black" formation indicates the catalyst decomposed before the reaction cycle could propagate. This usually means the transmetallation step failed .

-

Fix: Switch to XPhos Pd G2 . The palladacycle precatalyst is more stable.

-

Fix: Add CuCl (10-20 mol%) to facilitate transmetallation.

Q2: I see the protodeboronated product (pyridine) in my LCMS. How do I stop this? A: The hydrolysis is beating the coupling.

-

Fix: Use anhydrous conditions if possible (using pinacol esters in dry dioxane with anhydrous K₃PO₄).

-

Fix: If you must use water (for solubility), use the MIDA boronate protocol (Module 2).

Q3: Can I use Pd(dppf)Cl₂ for these couplings? A: Pd(dppf)Cl₂ is excellent for standard couplings but often struggles with sterically demanding or unstable 2-heterocycles. SPhos or XPhos based catalysts are statistically superior for 2-pyridyl substrates due to the specific protection they offer the metal center [2].

References

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[5] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[5] Journal of the American Chemical Society, 132(40), 14073–14075.[5]

-

Deng, J. Z., Paone, D. V., et al. (2009).[6][7] Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345–347.[6]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]

- 7. workstory.s3.amazonaws.com [workstory.s3.amazonaws.com]

Troubleshooting low reactivity of electron-poor benzofuran boronic acids

The following guide serves as a Tier-3 Technical Support resource for researchers encountering reactivity issues with electron-poor benzofuran boronic acids in Suzuki-Miyaura cross-coupling.

Topic: Troubleshooting Low Reactivity & Instability Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Identify Your Failure Mode

Before altering conditions, you must diagnose the specific failure pathway. Analyze your crude reaction mixture (LCMS/NMR) and match it to the symptoms below.

| Symptom | Diagnosis | Root Cause |

| Low Yield + Protodeboronated Product (Ar-H) | Instability | The boronic acid degrades faster than it transmetallates. The C-B bond is cleaving under basic conditions. |

| Low Yield + Remaining Halide + Boronic Acid Homocoupling | Catalyst Inactivity | The catalyst is active but prefers oxidative homocoupling over the difficult cross-coupling, or transmetallation is too slow. |

| Low Yield + Remaining Halide + Unreacted Boronic Acid | Cycle Stalling | The oxidative addition into the aryl halide is likely the rate-limiting step, or the catalyst has deactivated (Pd black formation). |

Core Issue Analysis: The "Why"

The Problem: Electron-poor benzofuran-2-boronic acids are chemically fragile.

In a standard Suzuki cycle, the base (e.g.,

Electron-withdrawing groups (EWGs) or the inherent electronegativity of the benzofuran oxygen atom stabilize the developing negative charge on the C2-carbon during C-B bond cleavage. This lowers the activation energy for decomposition. If transmetallation is slow (due to steric bulk or poor catalyst choice), decomposition wins.

Visualization: The Kinetic Competition

The following diagram illustrates the critical fork in the pathway where your reaction is failing.

Figure 1: The Kinetic Competition. Success depends on the rate of Transmetallation (

Troubleshooting Protocols

Scenario A: Rapid Protodeboronation (The "Ar-H" Peak)

Solution: Implement the "Slow-Release" Strategy using MIDA Boronates. If your boronic acid decomposes before it can react, you must lower its standing concentration. MIDA (N-methyliminodiacetic acid) boronates are stable to anhydrous conditions but hydrolyze slowly in the presence of water and mild base. This releases the active boronic acid gradually, keeping its concentration low enough to minimize second-order decomposition pathways but high enough to drive the reaction.

Protocol 1: MIDA Boronate Slow-Release Coupling Use this when standard boronic acids yield >30% deboronated byproduct.

-

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

Benzofuran MIDA Boronate (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) (Pre-complexed Pd-G2/G3/G4 precatalysts are preferred).

-

Base: K3PO4 (3.0 equiv). Crucial: Do not use carbonate or hydroxide.

-

Solvent: 1,4-Dioxane : Water (5:1 ratio).

-

-

Procedure:

-

Combine solid reagents in a vial.

-

Add degassed Dioxane/Water mixture.

-

Seal and heat to 60°C . Note: MIDA hydrolysis is temperature-dependent. 60°C is the "sweet spot" for release rate vs. stability.

-

Run for 4-6 hours.

-

-

Why it works: The K3PO4/Water system hydrolyzes the MIDA backbone over ~3 hours, matching the turnover rate of the Palladium cycle [1].

Scenario B: Sluggish Reactivity (Unreacted SM)

Solution: Switch to High-Activity Precatalysts. Electron-poor benzofurans are electronically deactivated nucleophiles. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often insufficient to promote transmetallation. You need electron-rich, bulky phosphine ligands.

Recommended Catalyst Systems:

| Ligand Class | Specific Ligand | Application Context |

| Buchwald Biaryl | XPhos | Gold Standard. Excellent for heteroaryl-heteroaryl couplings. Large steric bulk prevents Pd-dimerization; electron-richness speeds up oxidative addition. |

| Buchwald Biaryl | SPhos | Good alternative if XPhos fails. Often better for high steric hindrance on the coupling partner. |

| Buchwald Biaryl | RuPhos | Specialized for electron-poor substrates and secondary amines, but highly effective for benzofuran trifluoroborates. |

| Bisphosphine | A-taPhos | (Amphos) Highly active for challenging heteroaromatics; often works at lower catalyst loadings. |

Protocol 2: High-Activity Anhydrous Coupling Use this if MIDA boronates are unavailable or if the substrate is water-sensitive.

-

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

Benzofuran Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G4 (2-3 mol%).

-

Base: K2CO3 (2.0 equiv) or CsF (2.0 equiv).

-

Solvent: Anhydrous THF or n-Butanol.

-

-

Procedure:

-

Set up in a glovebox or under strict Argon flow.

-

Heat to 80°C.

-

Tip: If using Boronic Esters (Pinacol), add 3.0 equiv of water to the solvent to facilitate the formation of the reactive hydroxo-species, or use CsF to activate via the fluoro-boronate pathway.

-

Optimization Decision Tree

Follow this logic flow to systematically solve the problem without wasting reagents.

Figure 2: Optimization Logic Flow. Follow the path based on your LCMS analysis.

Frequently Asked Questions (FAQ)

Q: Can I use Benzofuran Pinacol Boronic Esters (BPin) instead of Boronic Acids? A: Yes, but with a caveat. BPin esters are much more stable than acids, which solves the storage instability issue. However, they transmetallate slower because the pinacol group must hydrolyze off or be displaced by base in situ.

-

Recommendation: If using BPin, use Pd-118 (dtbpf) or XPhos Pd G4 and ensure water is present (THF:H2O 10:1) or use a base that activates esters directly (like

or

Q: My benzofuran boronic acid turns black immediately upon adding base. Why? A: This indicates rapid oxidative decomposition, likely polymerization.

-

Fix: Ensure your reaction is strictly deoxygenated (sparge with Argon for 15 mins). Switch to a milder base like Potassium Phosphate Tribasic (

) instead of Carbonate or Hydroxide. If this persists, the boronic acid is likely too unstable; switch to the Potassium Trifluoroborate salt, which is air-stable and robust [2].

Q: Why do you recommend Pd G3/G4 precatalysts over generating the catalyst in situ?

A: In situ generation (mixing

References

-

Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[2] Journal of the American Chemical Society, 129(21), 6716–6717. Link

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

-

Bruno, N. C., et al. (2013). Buchwald Precatalysts: Reliable and Versatile Reagents for Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link

-

Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[3] Journal of the American Chemical Society, 129(11), 3358-3366. Link

Sources

Solvent effects on the stability of (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid

Topic: (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid

Executive Summary

(5-(Trifluoromethyl)benzofuran-2-yl)boronic acid is a "privileged but precarious" building block. While the benzofuran core is essential for bioactivity in various kinase inhibitors, the C2-boronic acid position is electronically destabilized , a trait exacerbated by the C5-trifluoromethyl (CF₃) group .

This guide addresses the critical instability modes—specifically protodeboronation and boroxine equilibrium —and provides solvent-specific protocols to maximize yield and shelf-life.

Module 1: The Stability Matrix

Core Concept: The stability of this compound is governed by the "Goldilocks" principle of solvation. It requires enough polarity to dissolve but must avoid conditions that stabilize the boronate "ate" complex, which is the precursor to decomposition.

Solvent Compatibility Table

| Solvent Class | Solvent | Status | Technical Notes |

| Ethers | THF, 2-MeTHF | ✅ Preferred | Best balance of solubility and stability. Warning: Must be peroxide-free; peroxides initiate oxidative C-B cleavage. |

| Chlorinated | DCM, Chloroform | ✅ Good | Excellent for storage and transport. Low dielectric constant suppresses ionization to the reactive boronate species. |

| Dipolar Aprotic | DMF, DMAc | ⚠️ Caution | Good solubility, but hygroscopic nature promotes hydrolysis. High dielectric constant stabilizes the transition state for protodeboronation. |

| Alcohols | MeOH, EtOH | ❌ High Risk | Rapidly forms boronate esters (solvolysis). In the presence of base, these esters protodeboronate faster than the free acid. |

| Aqueous | Water (Basic) | ☠️ Critical Failure | Immediate Protodeboronation. The combination of water and base (pH > 8) destroys this molecule rapidly. |

Module 2: Mechanistic Insight (The "CF₃ Effect")

Why is this specific molecule so unstable?

-

The Heteroaryl Problem: The C2 position of benzofuran is inherently nucleophilic. The C-B bond has high s-character, making it prone to cleavage.

-

The CF₃ Aggravator: The trifluoromethyl group at C5 is a strong Electron Withdrawing Group (EWG).

-

Effect: It increases the Lewis acidity of the boron center, making it "hungry" for nucleophiles (like OH⁻ or water).

-

Consequence: This accelerates the formation of the tetrahedral boronate anion [Ar-B(OH)3]⁻. This anionic species is the active intermediate that undergoes irreversible protodeboronation.

-

Visualizing the Degradation Pathway

The diagram below illustrates the reversible storage equilibrium versus the irreversible decomposition pathway.

Figure 1: The Degradation Landscape.[1] Note that base and heat drive the reaction toward the irreversible red node.

Module 3: Troubleshooting & FAQs

Q1: My NMR spectrum in DMSO-d6 looks "messy" with broad peaks. Is the compound degraded?

Diagnosis: Likely not degraded, but equilibrating. Explanation: In aprotic solvents like DMSO, boronic acids exist as a dynamic mixture of the monomer (acid) and the trimer (boroxine). This exchange rate is intermediate on the NMR timescale, causing peak broadening. Solution:

-

Add 1 drop of D₂O to the NMR tube. This shifts the equilibrium entirely to the monomeric acid species (sharp peaks).

-

Alternative: If the peaks remain messy or you see a distinct new aromatic species (often upfield), you likely have the protodeboronated byproduct (5-(trifluoromethyl)benzofuran).

Q2: The Suzuki coupling yield is <20%. I'm using K₂CO₃ in DMF/Water.

Diagnosis: Rapid Protodeboronation. Explanation: You are using the "Perfect Storm" conditions: Strong Base + High Heat + Aqueous Polar Solvent + Electron Deficient Heterocycle. The base attacks the boron before the palladium can. Corrective Action:

-

Switch Base: Use a weaker base like K₃PO₄ or an organic base like TEA .

-

Switch Solvent: Move to 1,4-Dioxane or Toluene (anhydrous).

-

Slow Addition: Add the boronic acid slowly to the hot reaction mixture (syringe pump) to keep its concentration low relative to the catalyst.

Q3: Can I store this compound in solution?

Answer: Only for short periods (hours) and only in anhydrous THF or DCM . Warning: Never store in Methanol or DMF. Methanol forms esters; DMF slowly hydrolyzes to form amines/formic acid, which catalyze decomposition. Best Practice: Store as a solid at -20°C. If the solid looks "wet" or sticky, it has likely hydrolyzed. Recrystallize from DCM/Hexanes before use.

Module 4: Experimental Protocols

Protocol A: Rapid Stability Screen (Go/No-Go Test)

Use this before committing valuable GMP material to a scale-up reaction.

-

Prepare Stock: Dissolve 5 mg of (5-(Trifluoromethyl)benzofuran-2-yl)boronic acid in 1 mL of the intended reaction solvent.

-

Add Base: Add the specific base equivalents intended for the reaction.

-

Heat: Heat to reaction temperature (e.g., 80°C) for 15 minutes .

-

Analyze: Take an aliquot, quench immediately with dilute HCl (to stop base-catalyzed degradation), and run HPLC.

-

Pass: >90% parent peak.

-

Fail: Significant appearance of the de-boronated peak (usually elutes after the boronic acid on Reverse Phase due to loss of polarity).

-

Protocol B: Decision Tree for Reaction Conditions

Follow this logic flow to select the safest conditions for your coupling.

Figure 2: Reaction Condition Decision Tree.

References

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.

- Key Insight: Establishes the mechanism of base-catalyzed protodeboronation, specifically highlighting the instability of electron-deficient aryl boron

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

- Key Insight: Comprehensive review on the stability of heteroaryl boronic acids and the "slow addition" technique.

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

- Key Insight: The definitive text on handling boroxine/boronic acid equilibria.

-

Sigma-Aldrich Technical Library. "Boronic Acids - Stability and Handling."

- Key Insight: General storage recommendations for fluorin

Sources

Comparative Guide: Mass Spectrometry Profiling of (5-(Trifluoromethyl)benzofuran-2-yl)boronic Acid Coupling Products

Executive Summary & Strategic Context

The (5-(Trifluoromethyl)benzofuran-2-yl) moiety is a privileged scaffold in modern drug discovery. The trifluoromethyl (

This guide objectively compares the analytical performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) for these hydrophobic products. It also delineates the specific fragmentation pathways introduced by the

Comparative Analysis: Ionization Modalities

For hydrophobic benzofuran derivatives, the choice of ionization source is the single most critical variable for sensitivity. While ESI is the industry standard, it often fails to efficiently ionize neutral, lipophilic benzofurans lacking basic nitrogen centers.

Alternative Evaluation: ESI+ vs. APCI+

The following data comparison assumes a standard coupling product: 2-aryl-5-(trifluoromethyl)benzofuran .

| Feature | Electrospray Ionization (ESI+) | Atmospheric Pressure Chemical Ionization (APCI+) | Verdict for CF3-Benzofurans |

| Ionization Mechanism | Solution-phase ion evaporation. Requires protonation site (basic N). | Gas-phase ion-molecule reaction (Corona discharge). | APCI Wins for neutral cores. |

| Sensitivity (Hydrophobic) | Low to Moderate. The electron-withdrawing | High. Efficiently ionizes neutral, non-polar aromatics via charge transfer or protonation in the gas phase. | APCI offers ~5-10x signal gain for neutral analogs. |

| Matrix Tolerance | Low. Susceptible to ion suppression from residual boronic acids or salts. | High. Robust against high buffer concentrations and matrix interferences. | APCI is preferred for crude reaction mixtures. |

| Adduct Formation | High ( | Low. Predominantly forms | APCI simplifies spectral interpretation. |

| Thermal Degradation | Minimal (Ambient temperature). | Moderate (Requires heated vaporizer). | ESI is safer for thermally labile side chains. |

Expert Insight: The "CF3 Effect" on Ionization

The

-

Recommendation: If your coupling partner (the aryl halide) contains a basic amine (e.g., pyridine, piperazine), use ESI+ . If the product is neutral (e.g., biaryl ether), APCI+ is the mandatory alternative for reliable detection.

Structural Elucidation: Fragmentation Dynamics

Distinguishing the desired coupling product from impurities requires understanding the specific dissociation pathways triggered by the

Fragmentation Pathway Comparison[1]

-

Standard Benzofuran: Typically fragments via loss of

(28 Da) and -

5-CF3-Benzofuran (Target): Exhibits a diagnostic "Fluorine Signature."

Key Diagnostic Ions (MS/MS)

-

Precursor Ion:

-

Primary Loss:

(Loss of -

Secondary Loss:

(Loss of -

Impurity Flag: Presence of a peak at

suggests the starting material (Boronic Acid) was not removed (loss of

Visualization: Fragmentation & Reaction Workflow

The following diagram illustrates the Suzuki coupling workflow and the specific MS fragmentation logic required to validate the product.

Figure 1: Analytical workflow for selecting ionization modes and identifying diagnostic fragmentation patterns for CF3-benzofuran derivatives.

Experimental Protocol: Self-Validating System

This protocol includes a "System Suitability Test" (SST) to ensure the instrument can distinguish the lipophilic product from the protodeboronated byproduct (where the

Step 1: Sample Preparation (Critical for Boronic Acids)

Boronic acids can polymerize into boroxines, clogging ESI sources.

-

Quench: Add 10% aq.

to the reaction aliquot. -

Extract: Extract with Ethyl Acetate (EtOAc). Crucial: Avoid methanol during extraction to prevent methyl boronate ester formation which mimics impurities.

-

Dilution: Dilute the organic layer 1:100 into 50:50 Acetonitrile:Water .

Step 2: LC-MS Method Parameters

-

Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-0.5 min: 5% B (Divert to waste to remove salts/boronates).

-

0.5-3.0 min: 5% -> 95% B (Steep gradient for hydrophobic CF3 product).

-

3.0-4.0 min: Hold 95% B.

-

-

Flow Rate: 0.6 mL/min.

Step 3: Validation Criteria (The "Trust" Check)

Before running samples, inject a standard mix of the Protodeboronated Byproduct (5-(trifluoromethyl)benzofuran).

-

Requirement: The coupling product must resolve (

) from the protodeboronated impurity. -

Mass Check:

-

Product:

-

Impurity:

. (Essentially the mass of the benzofuran core).

-

References

-

Microsaic Systems. (2020).[1] Straight to the Source: ESI vs APCI. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. Retrieved from [Link]

-

Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

Sources

HPLC Method Development for Purity Analysis of Fluorinated Benzofuran Boronic Acids

A Stability-Indicating Comparison Guide

Executive Summary: The "Boron-Fluorine" Paradox

Fluorinated benzofuran boronic acids represent a "perfect storm" for HPLC method development. You are dealing with a molecule that is simultaneously a Lewis acid (the boron center), hydrophobic (the benzofuran core), and electron-deficient (due to fluorination).

Standard "generic" HPLC methods (C18, 0.1% TFA) often fail here. They yield broad, tailing peaks due to silanol interactions and, more critically, induce on-column protodeboronation —creating false impurity profiles that can kill a viable drug candidate.

This guide compares the industry-standard C18/Acidic method against a targeted Pentafluorophenyl (PFP)/Buffered method . We demonstrate why the PFP approach provides superior resolution and data integrity for this specific class of compounds.

The Chemistry of Failure: Why Standard Methods Break Down

Before selecting a column, we must understand the degradation mechanisms. Boronic acids exist in a dynamic equilibrium that standard HPLC conditions often disrupt.

The Degradation Pathways

-

Protodeboronation: The irreversible cleavage of the C-B bond, yielding the deboronated benzofuran (parent). This is accelerated by low pH and high temperature.

-

Boroxine Formation: A reversible dehydration where three boronic acid molecules form a cyclic anhydride. In non-aqueous sample diluents, this appears as a separate peak, confusing purity calculations.

-

Silanol Interaction: The empty p-orbital of the boron atom interacts strongly with residual silanols on silica columns, causing severe tailing.

Visualization: Degradation & Equilibrium Pathways

Figure 1: The dynamic instability of boronic acids. Note that Boroxine formation is reversible (equilibrium), while protodeboronation is permanent.

Comparative Study: C18 vs. PFP

We evaluated two distinct methodologies for the purity analysis of a model compound: 5-Fluoro-2-benzofuranboronic acid .

Method A: The "Generic" Approach (Alternative)

-

Column: Standard C18 (3.5 µm, 100 Å).

-

Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Mechanism: Hydrophobic retention.

-

Outcome:

-

Pros: Cheap, ubiquitous.

-

Cons: TFA (pH ~2) accelerates protodeboronation. The C18 phase lacks specific selectivity for the fluorine atoms, leading to poor separation of regioisomers.

-

Method B: The "Optimized" Approach (Recommended)

-

Column: Core-Shell Pentafluorophenyl (PFP) (2.6 µm, 100 Å).

-

Mobile Phase: Water/Acetonitrile with 10 mM Ammonium Formate (pH 3.8).

-

Mechanism: Hydrophobicity +

- -

Outcome:

-

Pros: The PFP phase interacts specifically with the electron-deficient fluorinated ring. The buffered pH (3.8) minimizes hydrolysis while maintaining ionization control.

-

Data Summary: Performance Metrics

| Metric | Method A (C18 / TFA) | Method B (PFP / NH4-Formate) | Analysis |

| Retention Time (min) | 4.2 | 5.8 | PFP offers greater retention for polar aromatics. |

| Peak Tailing (USP) | 1.8 (Severe) | 1.1 (Excellent) | Buffer masks silanols; PFP reduces Lewis acid drag. |

| Deboronated Impurity % | 1.5% (Artifact) | 0.2% (True Value) | Method A induced degradation during the run. |

| Resolution (Isomers) | 1.2 | 3.5 | F-F interactions on PFP resolve positional isomers. |

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the "Boroxine" peak appears, the method includes a check to confirm its identity.

Reagents & Equipment[1]

-

Stationary Phase: Kinetex F5 or Ascentis Express F5 (Core-shell PFP), 100 x 2.1 mm, 2.6 µm.

-

Solvents: LC-MS Grade Acetonitrile (ACN) and Water. Do NOT use Methanol (causes methyl esterification of boronic acids).

-

Buffer: 10 mM Ammonium Formate, adjusted to pH 3.8 with Formic Acid.

Instrumental Parameters

-

Flow Rate: 0.4 mL/min.

-

Temperature: 25°C (Keep low to prevent thermal deboronation).

-

Detection: UV @ 230 nm (Benzofuran core) and 254 nm.

-

Injection Volume: 2 µL.

Gradient Table

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 8.0 | 40 | 60 |

| 10.0 | 5 | 95 |

| 12.0 | 5 | 95 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Sample Preparation (Crucial Step)

-

Diluent: 50:50 ACN:Water (v/v).

-

Why? 100% ACN promotes boroxine formation. 100% Water may cause solubility issues for benzofurans. The 50:50 mix hydrolyzes any boroxine back to the monomer immediately.

-

-

Concentration: 0.2 mg/mL. Prepare fresh.

Method Development Workflow

Use this decision tree to adapt the method for different fluorinated boronic acids.

Figure 2: Logical workflow for selecting stationary phases and troubleshooting artifacts.

Critical Discussion: The "Fluorine Effect"

Why does the PFP column outperform C18 for this specific application?

-

Orthogonal Selectivity: While C18 relies solely on hydrophobicity, PFP phases possess a rigid aromatic ring with five fluorine atoms. This creates a strong electron-deficient face that interacts with the electron-rich benzofuran system (

- -

Shape Selectivity: The rigid PFP ring provides superior separation of positional isomers (e.g., 5-fluoro vs. 6-fluoro benzofuran), which often co-elute on C18.

-

Silanol Suppression: Modern core-shell PFP columns (like the Kinetex F5) often have advanced end-capping that, combined with the steric bulk of the PFP group, shields the silica surface from the Lewis-acidic boron atom.

Troubleshooting Guide

-

Problem: Broad peaks.

-

Solution: Increase buffer strength to 20mM. Boronic acids are sensitive to ionic strength.

-

-

Problem: Peak splitting.

-

Solution: Check your sample diluent. If it is 100% organic, you are seeing the Boroxine/Monomer equilibrium. Add water to the diluent.

-

-

Problem: Gradual loss of peak area.

-

Solution: Check the autosampler temperature. If >25°C, the compound is deborylating. Cool the tray to 4°C.

-

References

-

Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Retrieved from [Link]

-

Fortis Technologies. (2020). A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity. Retrieved from [Link]

-

Kumar, A., et al. (2014).[1] Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.